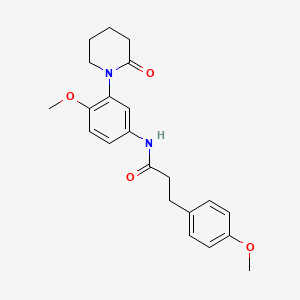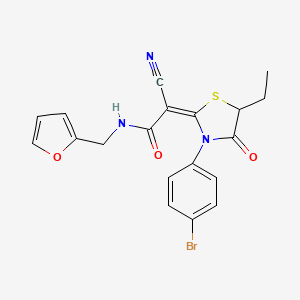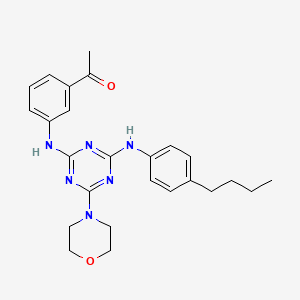
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, also known as DFE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DFE is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S)-enantiomer has been found to exhibit a range of interesting properties.
作用機序
The exact mechanism of action of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit both agonistic and antagonistic effects on these systems, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit a range of interesting biochemical and physiological effects. For example, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic and antidepressant effects. Additionally, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit potent antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine for lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for investigating the role of these systems in various physiological and pathological processes. However, one limitation of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several potential future directions for research involving (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine. One area of interest is in the development of more efficient synthetic routes for the production of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine and its derivatives. Additionally, further investigation into the mechanism of action of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine could lead to the development of more effective therapeutic agents for the treatment of neurological and inflammatory disorders. Finally, the antioxidant properties of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine could be explored further for their potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine involves several steps, starting from commercially available starting materials. The general synthetic route involves the reduction of a nitro group to an amine, followed by a resolution step to obtain the desired enantiomer. Several methods have been reported in the literature for the synthesis of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, including the use of chiral catalysts and asymmetric reduction methods.
科学的研究の応用
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of application is in medicinal chemistry, where (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been found to exhibit potent analgesic and anti-inflammatory properties. Additionally, (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
(1S)-1-(2,6-difluoro-4-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-4(11)8-6(9)2-5(12(13)14)3-7(8)10/h2-4H,11H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVJNBQJNSEIH-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2745242.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)


![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)



![N-(3-acetamidophenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2745260.png)